Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
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Overview
Description
Ethyl (1R,4S)-bicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry This compound is characterized by its bicyclo[221]heptene framework, which is a common motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification. The reaction conditions typically involve:
Diels-Alder Reaction: Cyclopentadiene and maleic anhydride are reacted at room temperature to form the bicyclic anhydride.
Esterification: The resulting anhydride is then treated with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming the saturated bicyclic ester.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid.
Reduction: Ethyl (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The ethyl ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R,4S)-3,3-difluoro-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar bicyclic structure with fluorine atoms.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Contains additional ester groups and an oxygen atom in the bicyclic ring.
Uniqueness
Ethyl (1R,4S)-bicyclo[22
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
UWLLADJDESDEJQ-JGVFFNPUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]2CC[C@@H]1C2 |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1C2 |
Origin of Product |
United States |
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